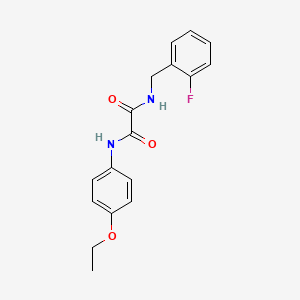

N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

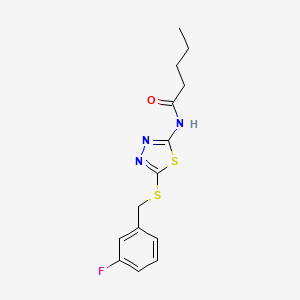

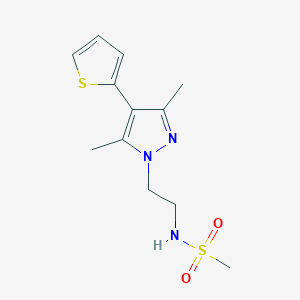

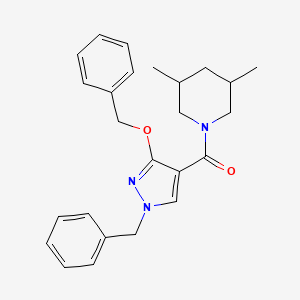

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism and Compulsive Behavior

Compounds targeting orexin receptors, such as SB-649868, have been evaluated for their potential in modulating behaviors related to compulsive food consumption, highlighting the role of orexin receptors in binge eating behaviors. These findings suggest that compounds like N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide could be explored for their effects on orexin receptors and related behavioral phenomena (Piccoli et al., 2012).

Neuroprotection and Ion Exchange Inhibition

Research on YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, demonstrates the potential of selective NCX3 inhibition in protecting neuronal cells against hypoxia/reoxygenation-induced damage. This highlights a therapeutic avenue for neuroprotection, where structurally related compounds might be investigated for similar neuroprotective properties (Iwamoto & Kita, 2006).

Inhibition of Nucleoside Transport

The development of analogues to inhibit the nucleoside transport protein ENT1, such as modifications to the 4-nitrobenzylthioinosine structure, indicates a research pathway where N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide could be examined for similar inhibitory effects on nucleoside transport mechanisms (Tromp et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of oxidovanadium(V) complexes with hydrazone ligands for antibacterial activity against Bacillus subtilis indicate a potential research application for N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide in studying its antimicrobial properties, given structural similarities with hydrazone-based ligands (Qian, 2018).

Serotonergic System Exploration

The use of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A (5-HT1A) molecular imaging probe in PET studies of Alzheimer's disease patients suggests a potential application for related fluorinated compounds in exploring the serotonergic system in various neurological conditions (Kepe et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-2-23-14-9-7-13(8-10-14)20-17(22)16(21)19-11-12-5-3-4-6-15(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPROSYKXLMFXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)

![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)